molecular formula C22H22F3N5O B2414241 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1421453-57-7

1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2414241
CAS RN: 1421453-57-7
M. Wt: 429.447
InChI Key: LKBTYKDMHNJYEJ-UHFFFAOYSA-N
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Description

This compound is a urea derivative with a pyrazole and a pyridine ring. The presence of a trifluoromethyl group on the phenyl ring could potentially increase the compound’s lipophilicity and metabolic stability .


Molecular Structure Analysis

The compound contains several functional groups, including a urea linkage, a pyrazole ring, a pyridine ring, and a trifluoromethyl-substituted phenyl ring. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbamic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity and metabolic stability .

Scientific Research Applications

Hydrogel Formation and Physical Property Tuning

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The gel's rheology and morphology can be tuned by the anion identity, affecting the gel's physical properties significantly. This adaptability suggests potential in material science for creating customized hydrogels with specific mechanical characteristics (Lloyd & Steed, 2011).

Antimicrobial Agent Development

Research into heterocyclic compounds containing a sulfonamido moiety, like the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, has led to the synthesis of compounds with notable antibacterial properties. This includes derivatives that demonstrated high activity, underscoring the compound's relevance in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Intramolecular Hydrogen Bonding and Complexation

Pyrid-2-yl ureas exhibit equilibrium between conformational isomers, which can be influenced by substituents, affecting intramolecular hydrogen bonding and complexation with molecules like cytosine. This property is crucial in understanding molecular interactions and designing molecules with specific binding characteristics (Chien et al., 2004).

Anticancer Research

1-Aryl-3-(2-chloroethyl) ureas have shown promise as potential anticancer agents in in vitro studies. Their cytotoxicity against human adenocarcinoma cells suggests their utility in cancer treatment research, highlighting the importance of urea derivatives in medicinal chemistry (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Mechanism of Action

Without specific biological activity data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Without specific toxicity data, it’s difficult to provide detailed safety and hazard information for this compound .

Future Directions

Future research could involve synthesizing this compound and evaluating its biological activity. Depending on the results, further modifications could be made to the structure to optimize its activity .

properties

IUPAC Name

1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O/c23-22(24,25)16-5-7-17(8-6-16)28-21(31)27-14-18-13-20(15-9-11-26-12-10-15)30(29-18)19-3-1-2-4-19/h5-13,19H,1-4,14H2,(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBTYKDMHNJYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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